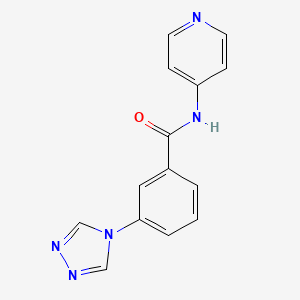
N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, also known as compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide X is not well understood. However, it has been suggested that it acts as a modulator of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, inflammation, and mood. Compound X has been found to bind to the cannabinoid receptors CB1 and CB2, which are involved in the regulation of the endocannabinoid system.
Biochemical and Physiological Effects
Compound X has been found to exhibit several biochemical and physiological effects. It has been shown to exhibit potent analgesic and anticonvulsant activities, making it a potential candidate for the development of new drugs for the treatment of pain and epilepsy. In addition, N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide X has been found to exhibit anti-inflammatory and neuroprotective activities, making it a potential candidate for the treatment of inflammatory and neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide X is its potent pharmacological properties, which make it a potential candidate for the development of new drugs. In addition, the synthesis of N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide X is relatively straightforward, making it easily accessible for research purposes. However, one of the limitations of N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide X is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide X is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research on N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide X. One of the main directions is the development of new drugs based on N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide X for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, further studies are needed to elucidate the mechanism of action of N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide X, which can provide insights into its potential therapeutic applications. Furthermore, the development of new synthesis methods for N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide X can improve its accessibility for research purposes. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide X can provide important information for the development of new drugs based on this N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide.
Synthesis Methods
The synthesis of N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide X is a complex process that involves several steps. The starting material for the synthesis is 3-fluoroaniline, which is reacted with dimethyl malonate in the presence of a base to form the corresponding ester. The ester is then hydrolyzed to give the corresponding acid, which is further reacted with N-methylpiperidine to form N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide X. The overall yield of the synthesis is around 50%.
Scientific Research Applications
Compound X has been found to exhibit significant pharmacological properties, making it a potential candidate for the development of new drugs. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, N~4~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide X has been found to exhibit potent analgesic and anticonvulsant activities.
properties
IUPAC Name |
4-N-(3-fluorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-18(2)15(21)19-8-6-11(7-9-19)14(20)17-13-5-3-4-12(16)10-13/h3-5,10-11H,6-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBYHMQQZXVBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
![2-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5381347.png)
![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)
![4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine](/img/structure/B5381360.png)
![(2S)-N-[2-(2,5-dimethylphenoxy)ethyl]piperidine-2-carboxamide](/img/structure/B5381369.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B5381376.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)

![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)
![7-acetyl-2-(ethoxymethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381407.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)
![(3R*,3aR*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381421.png)
